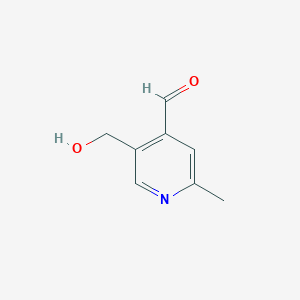
5-(Hydroxymethyl)-2-methylisonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydroxymethyl)-2-methylisonicotinaldehyde is an organic compound that features both aldehyde and hydroxymethyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-methylisonicotinaldehyde typically involves the reaction of 2-methylisonicotinaldehyde with formaldehyde under basic conditions. The reaction is carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for the efficient production of the compound on a large scale.
化学反应分析
Types of Reactions
5-(Hydroxymethyl)-2-methylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-methylisonicotinaldehyde
Reduction: 5-(Hydroxymethyl)-2-methylisonicotinalcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(Hydroxymethyl)-2-methylisonicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Hydroxymethyl)-2-methylisonicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, known for its use in the production of biofuels and other chemicals.
2,5-Dimethylfuran: A compound with similar structural features, used as a biofuel and in the synthesis of various chemicals.
Uniqueness
5-(Hydroxymethyl)-2-methylisonicotinaldehyde is unique due to the presence of both the hydroxymethyl and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions. Its structure also provides potential for diverse applications in various fields.
属性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC 名称 |
5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-6-2-7(4-10)8(5-11)3-9-6/h2-4,11H,5H2,1H3 |
InChI 键 |
XXRMWVOMTQACMI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=N1)CO)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


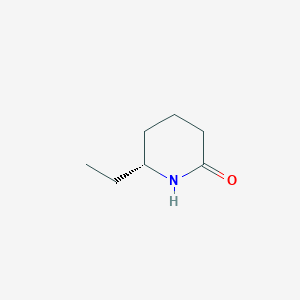
![6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
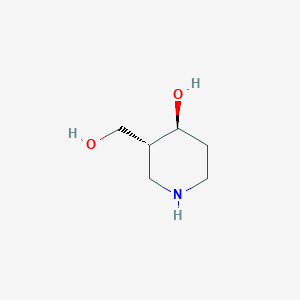
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
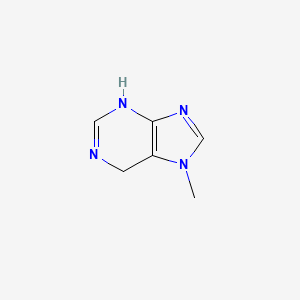
![5-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B15072643.png)
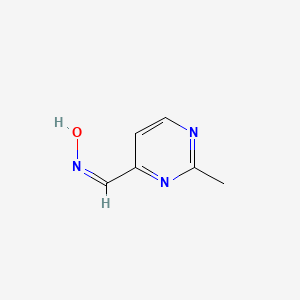
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
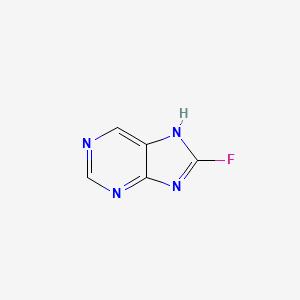

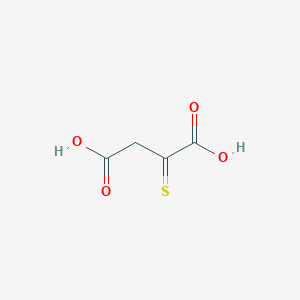

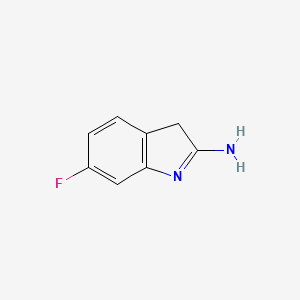
![[4-(Aziridin-1-yl)phenyl]methanol](/img/structure/B15072699.png)
